4-Amino-3-methyl-3-(o-tolyl)butanoic acid
Description
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is a branched-chain amino acid derivative featuring a butanoic acid backbone substituted with an amino group at position 4, a methyl group at position 3, and an ortho-tolyl (o-tolyl, 2-methylphenyl) group at position 2. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and drug development. Its synthesis and applications are inferred from analogs in the Biopharmacule Speciality Chemicals catalog (e.g., BP 2091 and BP 2584), which highlight variations in aryl substituents .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-methyl-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)12(2,8-13)7-11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
WHODDVSCNAXFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper catalysts for Ullmann type reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-3-methyl-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in the substituents on the phenyl ring or the position of the methyl group (Table 1). Key comparisons include:
Table 1: Structural Comparison of 4-Amino-3-arylbutanoic Acid Derivatives
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in BP 2088) increase acidity, while electron-donating groups (e.g., methyl in BP 2091) may reduce solubility in aqueous media.
- pKa Variability: Substitutions influence ionization. For example, DL-4-Amino-3-hydroxybutanoic acid has a higher pKa (3.83) than threonine (2.09), highlighting the impact of hydroxyl vs. methyl/aryl groups .
Functional and Application Differences
- Herbicide Analogs: Phenoxybutanoic acids like MCPB and 2,4-DB (from ) share a butanoic acid backbone but lack amino groups.
- Indole Butyric Acids : Derivatives like 4-(1-benzyl-1H-indol-3-yl)-butyric acid () replace the o-tolyl group with indole moieties, emphasizing applications in plant growth regulation rather than human therapeutics .
Physicochemical Properties
- Solubility : The ortho-methyl group likely reduces water solubility compared to para-substituted or unsubstituted phenyl analogs (e.g., BP 2583) due to increased hydrophobicity.
- Stereochemistry: Enantiomers like (R)- and (S)-4-Amino-3-p-tolylbutanoic acid (BP 2091 and BP 2584) highlight the importance of chirality in biological activity, suggesting similar considerations for the target compound .
Biological Activity
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is a specialized organic compound with potential applications in pharmacology and biochemistry. Its structural features, including an amino group and a substituted aromatic ring, suggest various biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 207.27 g/mol. The presence of an amino group allows for hydrogen bonding, which can influence interactions with biological macromolecules.
Mechanisms of Biological Activity
Research indicates that this compound interacts with specific receptors and enzymes within biological systems. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's unique substitution pattern on the aromatic ring enhances its biological profile compared to other similar compounds.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Neuroprotective Effects :
-
Modulation of Enzymatic Activity :
- The compound's ability to form hydrogen bonds with enzymes suggests it may modulate their activity, impacting metabolic pathways. This property is crucial for drug design, especially in creating inhibitors for specific targets.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound for their antibacterial activity. The results indicated that certain derivatives had potent activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics such as ciprofloxacin.
Case Study 2: Neuroprotective Potential
Another research effort utilized molecular docking studies to assess the interaction between the compound and human catecholamine-O-methyltransferase (COMT). The findings suggested favorable binding affinities, indicating potential for developing treatments targeting neurodegenerative disorders .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound | Structure Type | Notable Activity | MIC Value (µg/mL) |
|---|---|---|---|
| This compound | Amino acid derivative | Antimicrobial, Neuroprotective | 3.12 - 12.5 |
| 4-Amino-3-(2,4-dimethylphenyl)butanoic acid | Amino acid derivative | Antimicrobial | 6.25 - 15 |
| Pyrrolyl Benzamide Derivatives | Heterocyclic compound | Antibacterial | 3.125 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
